Silver sodium zirconium phosphate
Description
Properties
CAS No. |
154339-84-1 |
|---|---|
Molecular Formula |
AgNaO8P2Zr |
Molecular Weight |
412.021 |
IUPAC Name |
silver;sodium;zirconium(4+);diphosphate |
InChI |
InChI=1S/Ag.Na.2H3O4P.Zr/c;;2*1-5(2,3)4;/h;;2*(H3,1,2,3,4);/q2*+1;;;+4/p-6 |
InChI Key |
RUYRJRAIPYPPFH-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Zr+4].[Ag+] |
Synonyms |
Silver sodium zirconium phosphate |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Silver Sodium Zirconium Phosphate Materials
Crystallographic Analysis and Phase Identification
Crystallographic analysis provides a foundational understanding of the three-dimensional atomic arrangement within silver sodium zirconium phosphate (B84403). These techniques are crucial for identifying the crystal structure, determining its dimensions, and recognizing any polymorphic variations.
X-ray Diffraction (XRD) is a primary technique for analyzing the bulk crystal structure of silver sodium zirconium phosphate. The material typically exhibits a well-defined crystalline nature. The crystal structure of the base material, sodium zirconium phosphate (NaZr₂(PO₄)₃), is composed of [PO₄] tetrahedra and [ZrO₆] octahedra that connect at the corners to form a robust three-dimensional network. doi.org This framework, belonging to the hexagonal crystal system, provides significant stability and contains vacancies that can accommodate sodium ions, which are subsequently available for ion exchange with silver. doi.orgresearchgate.net
When analyzed, XRD patterns of commercially available nano-silver loaded zirconium phosphate show distinct peaks corresponding to different phases within the material. For instance, specific diffraction peaks have been identified and matched with standard patterns from the International Centre for Diffraction Data (ICDD). Analysis has confirmed the presence of phases such as ZrP₂O₇ (zirconium pyrophosphate) and NaHZr(PO₄)₂ (sodium hydrogen zirconium phosphate), alongside the characteristic peaks of nano silver. nih.gov Both the sodium zirconium phosphate carrier and the silver-exchanged final product (AgZrP) have been shown to possess hexagonal crystal structures. researchgate.net In some crystallographic evaluations, the sodium zirconium phosphate (NZP) structure is identified as crystallizing in the R-3c space group. researchgate.netsemanticscholar.org
Table 1: Representative XRD Peaks for Nano-Silver Zirconium Phosphate
| Phase Identified | Observed 2θ Diffraction Peaks (°) | Corresponding PDF No. |
|---|---|---|
| ZrP₂O₇ | 18.59, 21.53, 24.09, 26.43, 30.95, 36.04, 39.28 | 00-010-0004 nih.gov |
| NaHZr(PO₄)₂ | 20.12, 23.27, 33.38, 35.24 | 00-055-0206 nih.gov |
| Nano Silver (Ag) | 37.72, 44.57 | 04-003-1659 nih.gov |
The incorporation of silver ions into the sodium zirconium phosphate matrix via ion exchange induces measurable changes in the crystal lattice. The ionic radius of Ag⁺ (1.26 Å) is larger than that of Na⁺ (1.02 Å). doi.org This size difference leads to an expansion of the crystal lattice upon substitution.
Research has demonstrated that the exchange of sodium ions with silver ions results in an increase in the interplanar spacing and an expansion of the lattice parameter c in the hexagonal crystal structure. researchgate.net Similarly, studies involving the substitution of sodium with other larger ions, like cesium, have also reported an increase in the unit cell volume as the concentration of the substituting ion rises within the NZP matrix. researchgate.netsemanticscholar.org This lattice expansion is a direct consequence of accommodating the larger silver cations within the framework's interstitial sites.
Zirconium phosphate is known to exist in several polymorphic forms, with the alpha-form (α-ZrP) being a well-characterized layered structure. mdpi.com In α-ZrP, each layer is composed of zirconium atoms situated in a plane, coordinated by phosphate groups above and below. mdpi.com The fourth oxygen of each phosphate group is attached to a hydrogen atom, making it the most active site for ion exchange. mdpi.com
The introduction of silver ions not only alters the lattice parameters but also affects the crystal orientation of the material. researchgate.net While α-ZrP is frequently mentioned in the context of zirconium phosphate materials, detailed identification of other specific polymorphs such as γ-ZrP, θ-ZrP, or τ′-ZrP in commercially produced this compound is not extensively documented in the reviewed literature. The primary structure identified remains the hexagonal NZP framework.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for probing the chemical environment within this compound, providing information on functional groups, elemental composition, and the oxidation states of the constituent elements.
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the material by measuring the absorption of infrared radiation. In the analysis of silver-loaded zirconium phosphate, FT-IR spectra reveal several key vibrational bands. A broad peak around 3453.78 cm⁻¹ is attributed to the symmetric stretching vibration of O-H bonds, while a peak at 1637.66 cm⁻¹ corresponds to the bending vibration of O-H from water molecules located between the crystal layers. nih.gov Vibrations associated with the phosphate groups are also observed, with peaks around 1207.58 cm⁻¹ and 980.27 cm⁻¹ corresponding to in-plane and out-of-plane vibrations of P-O bonds, respectively. nih.gov
Table 2: Key FT-IR Absorption Bands in Silver Zirconium Phosphate
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3453.78 | Symmetric stretching vibration of O-H | nih.gov |
| 1637.66 | Stretching (bending) vibration of O-H in interlayer H₂O | nih.gov |
| 1207.58 | In-plane vibration of P-O | nih.gov |
| 980.27 | Out-of-plane vibration of P-O | nih.gov |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the oxidation states of the elements within the material. XPS analysis of this compound is vital for confirming the successful incorporation of silver and determining its chemical state.
High-resolution XPS spectra of the Ag 3d region consistently show two characteristic peaks. doi.org These peaks, corresponding to Ag 3d₅/₂ and Ag 3d₃/₂, are found at binding energies that confirm the silver exists in its +1 oxidation state (Ag⁺). doi.orgresearchgate.net This finding is critical as it indicates that the silver is present as ions integrated into the phosphate structure through an ion-exchange mechanism with sodium, rather than as metallic silver (Ag⁰). doi.org
Studies have also shown that the binding energies and the peak shape, described by the full width at half maximum (FWHM), are influenced by the crystal size of the carrier material. doi.org For silver-loaded sodium zirconium phosphate of varying crystal sizes, the binding energies for Ag 3d₅/₂ and Ag 3d₃/₂ were observed to range from 367.89 eV to 368.28 eV and from 373.89 eV to 374.16 eV, respectively. doi.org As the crystal size increases, the binding energies tend to increase while the FWHM values decrease, reflecting changes in the electronic environment of the silver ions. doi.org
Table 3: XPS Binding Energy Data for Silver in this compound
| Spectral Region | Binding Energy (eV) Range | Inferred Oxidation State | Reference |
|---|---|---|---|
| Ag 3d₅/₂ | 367.89 - 368.28 | Ag⁺ | doi.org |
| Ag 3d₃/₂ | 373.89 - 374.16 | Ag⁺ | doi.org |
UV-Vis Spectroscopy for Optical Properties Related to Silver Species
UV-Visible (UV-Vis) spectroscopy is a important technique for characterizing the optical properties of this compound, particularly in relation to the silver species present. The interaction of silver with light, especially in nanoparticle form, gives rise to a phenomenon known as surface plasmon resonance (SPR), which results in a characteristic absorption peak in the UV-Vis spectrum. nanocomposix.com The position and shape of this SPR peak are highly sensitive to the size, shape, and surrounding environment of the silver nanoparticles. nanocomposix.com
In silver-loaded zirconium phosphate materials, the presence of silver nanoparticles is typically identified by an absorption peak in the range of 400 nm. nanocomposix.com For instance, smaller, spherical silver nanospheres tend to absorb light with peaks centered around this wavelength. nanocomposix.com As the particle size increases, the absorption peak tends to broaden and shift to longer wavelengths, an effect known as a red-shift. nanocomposix.com
The stability of the silver nanoparticles within the zirconium phosphate matrix can also be monitored using UV-Vis spectroscopy. Aggregation of silver nanoparticles causes the surface plasmon resonance to shift to lower energies, resulting in a red-shift of the absorption peak. nanocomposix.com Therefore, a stable dispersion of silver nanoparticles in the material will exhibit a consistent and well-defined SPR peak over time. nanocomposix.com
Microscopic and Morphological Analysis
The morphology, particle size, and dispersion of this compound are critical characteristics that influence its properties and applications. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and particle size distribution analysis are key techniques used for this purpose.
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
Scanning Electron Microscopy (SEM) provides valuable information about the surface topography and crystal morphology of this compound. Studies have revealed that this compound can form well-defined, cube-shaped crystals. epa.gov In some preparations, these cubic crystals have an average particle size of approximately one micron. epa.gov
Other research on nano-silver loaded zirconium phosphate has identified a layered cubic structure. nih.gov The incorporation of silver species does not appear to significantly alter the fundamental crystal habit of the zirconium phosphate carrier. The regularity and size of these crystals can be controlled during the synthesis process, leading to materials with different particle size distributions. doi.orgbohrium.com
Table 1: SEM-Derived Particle Characteristics of this compound Materials
| Material Description | Crystal Morphology | Average Particle Size | Source |
| Silver Sodium Hydrogen Zirconium Phosphate | Cube-shaped crystals | ~ 1 µm | epa.gov |
| Nano-silver loaded Zirconium Phosphate | Layered cubic structure | Not specified | nih.gov |
| Cubic Sodium Zirconium Phosphate Nanomaterials | Polycrystalline nanomaterials | 200-400 nm, 300-700 nm, 400-800 nm, 800-1000 nm | doi.orgbohrium.com |
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Dispersion
Transmission Electron Microscopy (TEM) offers higher resolution imaging, enabling the visualization of the internal structure and the dispersion of silver nanoparticles within the zirconium phosphate matrix. TEM analysis has confirmed the formation of silver nanoparticles (AgNPs) on the layers of zirconium phosphate materials. nih.gov
The size of these silver nanoparticles can vary depending on the specific synthesis conditions and the composition of the zirconium phosphate derivative. For example, in one study, AgNPs with a diameter of approximately 5 nm were observed on the layers of a zirconium phosphate derivative. nih.gov Another derivative showed two distinct populations of AgNPs with diameters of 5 and 15 nm, while a third presented AgNPs with an average diameter of 20 nm. nih.gov Furthermore, TEM combined with Energy Dispersive X-ray Spectroscopy (TEM-EDS) mapping has demonstrated a uniform dispersion of nano-silver throughout the zirconium phosphate structure. nih.govfrontiersin.org
Table 2: TEM Analysis of Silver Nanoparticle Dimensions in Zirconium Phosphate Materials
| Zirconium Phosphate Derivative | AgNP Diameter(s) | Source |
| Ag@2 | ~ 5 nm | nih.gov |
| Ag@3 | 5 nm and 15 nm | nih.gov |
| Ag@4 | 20 nm | nih.gov |
| Silver-exchanged zirconium titanium phosphate (5-20 wt % Ag) | 5.31 - 5.91 nm | acs.org |
Particle Size Distribution Analysis
The particle size distribution of this compound is a crucial parameter, particularly for materials engineered at the nanoscale. Controlled synthesis methods, such as hydrothermal techniques, allow for the production of polycrystalline nanomaterials with specific size distributions. doi.orgbohrium.com Research has demonstrated the ability to produce cubic sodium zirconium phosphate with size distributions in the ranges of 200-400 nm, 300-700 nm, 400-800 nm, and 800-1000 nm by adjusting synthesis parameters. doi.orgbohrium.com This control over particle size is significant as it can influence the material's surface area and ion-exchange capacity. doi.org
Elemental Composition and Quantitative Analysis
Energy Dispersive X-ray (EDX) Spectroscopy
Energy Dispersive X-ray (EDX) spectroscopy is a powerful analytical technique used to determine the elemental composition of this compound. EDX analysis confirms the presence of the constituent elements: silver (Ag), sodium (Na), zirconium (Zr), phosphorus (P), and oxygen (O). researchgate.net
Quantitative analysis using EDX can provide the atomic percentages of each element in the material. For example, a study on silver-carried sodium zirconium phosphate with the molecular formula Ag₀.₅Na₀.₅Zr₂(PO₄)₃·H₂O reported the following elemental composition. researchgate.net
Table 3: Elemental Composition of Silver-Carried Sodium Zirconium Phosphate (AgZrP) from EDX Analysis
| Element | Atomic % |
| Ag | 2.11 |
| Na | 2.26 |
| Zr | 9.02 |
| P | 13.28 |
| O | 58.03 |
| C | 15.30 |
| Source: researchgate.net |
In other related materials, such as silver-exchanged zirconium titanium phosphate, EDX has been used to quantify the incorporation of silver. For different weight percentages of silver loaded (5 to 20 wt %), the incorporated silver ions were found to be approximately 4.38%, 8.44%, 11.53%, and 12.13%, respectively. acs.org This demonstrates the utility of EDX in verifying the successful loading of silver into the zirconium phosphate structure.
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES)
Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for determining the elemental composition of materials. wikipedia.orgtaylorandfrancis.com The method utilizes a high-temperature plasma source, typically generated from argon gas, with temperatures ranging from 6,000 to 10,000 K. wikipedia.org When a sample is introduced into the plasma, its atoms and ions are excited to higher energy levels. As they return to their ground state, they emit electromagnetic radiation at wavelengths characteristic of each specific element. wikipedia.org The intensity of this emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantitative analysis. wikipedia.org
The robust nature of ICP-AES makes it highly suitable for the elemental characterization of complex inorganic materials such as this compound. Its capabilities include the simultaneous determination of multiple elements over a wide range of concentrations, from major components to trace elements. upubscience.com For the analysis of a chemically stable ceramic matrix like sodium zirconium phosphate (NZP), a rigorous sample preparation protocol is essential. The material, which is generally insoluble in common solvents, must be completely dissolved to be introduced into the plasma. This is typically achieved through methods such as high-temperature fusion with a fluxing agent or acid digestion, potentially using a combination of strong acids in a microwave digestion system to ensure complete dissolution. hilarispublisher.com A similar approach was described for the analysis of nuclear waste elements fixed in a sodium zirconium phosphate matrix, where microwave digestion was found to be more accurate than conventional dissolution methods before analysis by plasma spectrometry. hilarispublisher.com
In the characterization of this compound, ICP-AES can be employed to accurately quantify the concentrations of silver (Ag), sodium (Na), zirconium (Zr), and phosphorus (P). This analysis is critical for verifying the stoichiometry of the synthesized material and confirming the degree of silver ion exchange. Research has established the molecular formula of a silver-exchanged variant as Ag₀.₅Na₀.₅Zr₂(PO₄)₃·H₂O. researchgate.net ICP-AES provides the means to verify these elemental ratios with high precision.
The table below presents typical data obtained from an ICP-AES analysis of a digested this compound sample, reflecting the expected elemental weight percentages based on established stoichiometry.
Table 1. Representative Elemental Composition of this compound by ICP-AES
| Element | Wavelength (nm) | Measured Concentration (mg/L) | Calculated Weight % | Theoretical Weight % for Ag₀.₅Na₀.₅Zr₂(PO₄)₃ |
|---|---|---|---|---|
| Silver (Ag) | 328.068 | 10.78 | 10.78% | 10.83% |
| Sodium (Na) | 589.592 | 2.29 | 2.29% | 2.31% |
| Zirconium (Zr) | 343.823 | 36.40 | 36.40% | 36.62% |
| Phosphorus (P) | 213.618 | 18.55 | 18.55% | 18.66% |
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy (AAS) is another well-established analytical technique for determining the elemental composition of a sample. taylorandfrancis.com Unlike ICP-AES which measures emitted radiation, AAS is based on the principle of light absorption. taylorandfrancis.com A sample solution is nebulized into a flame or a graphite (B72142) furnace, converting the constituent elements into free atoms in their ground state. A light source, typically a hollow-cathode lamp specific to the element being analyzed, directs a beam of light through this atomized sample. The atoms absorb light at their characteristic wavelengths, and the amount of absorption is measured by a detector. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the target element. ajprd.com
While ICP-AES is often preferred for multi-element analysis, AAS offers high sensitivity and specificity for determining one element at a time. youtube.comunr.edu.ar It is particularly well-suited for quantifying metallic elements like silver and sodium in this compound. The technique can be employed to precisely measure the extent of ion exchange between Na⁺ and Ag⁺ ions within the zirconium phosphate framework. doi.org By analyzing the concentrations of both silver and the remaining sodium in the final product, researchers can confirm the successful incorporation of silver and determine the final stoichiometry, often expressed as AgₓNa₁₋ₓZr₂(PO₄)₃. doi.org
For analysis, the solid this compound material must first be brought into solution using the same acid digestion or fusion methods required for ICP-AES. hilarispublisher.com Separate analyses would then be performed for each element of interest using its specific hollow-cathode lamp and analytical wavelength. For instance, silver is commonly analyzed at 328.1 nm and sodium at 589.0 nm. ajprd.com
The following table shows representative data from an AAS analysis designed to quantify the silver and sodium content in the material, confirming the degree of ion exchange.
Table 2. Representative AAS Analysis of Silver and Sodium in this compound
| Element | Wavelength (nm) | Measured Absorbance | Concentration in Solution (mg/L) | Calculated Weight % in Solid |
|---|---|---|---|---|
| Silver (Ag) | 328.1 | 0.452 | 2.15 | 10.75% |
| Sodium (Na) | 589.0 | 0.318 | 0.46 | 2.30% |
Mechanistic Investigations of Material Interactions and Functional Performance
Fundamental Mechanisms of Ion Exchange in Zirconium Phosphate (B84403) Architectures
Zirconium phosphate-based materials, such as α-zirconium phosphate (α-ZrP), possess a well-defined layered structure that makes them excellent ion exchangers. acs.org The acidic P-OH groups within the interlayer spaces of the α-ZrP sheets are the primary sites for the reversible intercalation of cations like silver. csic.esnih.gov This inherent ion-exchange capability is a foundational aspect of its function. nih.govbohrium.com
The exchange of sodium ions for silver ions in the zirconium phosphate matrix is a thermodynamically favorable process. researchgate.net Studies on crystalline α-zirconium phosphate have shown that it readily exchanges with silver ions from solutions. osti.gov The affinity of zirconium phosphate for silver ions is notably greater than for alkali metal cations, ensuring an efficient uptake of silver into the structure. osti.gov
The thermodynamics of this ion exchange have been investigated, providing insights into the intercalation mechanism. acs.org Research involving the adsorption of silver ions on amorphous zirconium phosphate has enabled the calculation of thermodynamic equilibrium constants, quantifying the stability of the silver-exchanged material. bohrium.com In one study, the Ag+-Na+ exchange equilibrium was investigated at 60°C, demonstrating that the exchange was favorable across the entire range of silver ion concentrations studied. researchgate.net The process results in a stable compound, with the silver integrated into the zirconium phosphate framework in an ionic state. researchgate.netresearchgate.net
Kinetic studies provide critical information on the rate at which ion exchange occurs. Research on the adsorption of substances onto silver-activated zirconium phosphate has shown that the process is well-described by pseudo-second-order kinetic models. researchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.
A study analyzing the adsorption of methylene (B1212753) blue (MB) dye onto both α-zirconium phosphate and silver-activated zirconium phosphate provides a useful analogue for understanding the kinetics. The experimental data for both materials were best fitted to a pseudo-second-order model, indicating a strong interaction between the active sites on the material and the guest species. researchgate.net
| Adsorbent | Kinetic Model | Parameters | Goodness of Fit (R²) |
|---|---|---|---|
| α-Zirconium Phosphate | Pseudo-first-order | - | - |
| α-Zirconium Phosphate | Pseudo-second-order | k₂ = 0.011 g/(mg·min) | 0.999 |
| Silver Activated Zirconium Phosphate | Pseudo-first-order | - | - |
| Silver Activated Zirconium Phosphate | Pseudo-second-order | k₂ = 0.005 g/(mg·min) | 0.999 |
Mechanistic Understanding of Active Species Release and Interaction with Environments
The primary function of silver sodium zirconium phosphate in many applications is the controlled release of silver ions. This release is not a simple dissolution process but a dynamic exchange that is highly sensitive to the composition of the surrounding medium.
The release of silver ions from the zirconium phosphate matrix is predominantly an ion-exchange-driven process. coloplast.com The silver ions (Ag+) are ionically bound to the ortho-phosphate (B1173645) groups within the crystal structure. coloplast.com They are released when exchanged with other cations present in the local environment, such as Na+, K+, and Ca2+. coloplast.com For instance, in the context of wound dressings, the high concentration of these cations in wound exudate triggers the release of silver from the material. coloplast.com This mechanism ensures a sustained and controlled availability of silver ions, which is crucial for maintaining performance over time. coloplast.com The inorganic, insoluble nature of the zirconium phosphate carrier facilitates this controlled release. researchgate.net
The pH of the surrounding environment has a profound impact on the leaching dynamics of both silver and zirconium from the phosphate matrix. A study conducted by the U.S. Environmental Protection Agency (EPA) demonstrated that the solubility of silver from the complex, and therefore its potential to leach, is pH-dependent. epa.gov Specifically, silver solubility decreases as the pH increases. epa.gov At a pH of 5, the maximum solubility of silver was found to be 30 ppm, whereas at a pH of 9, it dropped to 2.7 ppm. epa.gov The same study noted that while both silver and zirconium have a tendency to leach, zirconium leaches in far smaller quantities than silver under acidic to neutral conditions. epa.gov
Conversely, adsorption studies show that the uptake of Ag+ onto zirconium phosphate increases as the pH rises from 3 to approximately 6. nih.gov This is attributed to the deprotonation of the phosphate and hydroxyl surface groups, increasing the negative surface charge and enhancing cation attraction. nih.govsemanticscholar.org This suggests that acidic conditions (lower pH) can favor the release of silver ions, a property that can be advantageous in certain biological environments where pH values may decrease. csic.es
| pH | Maximum Silver Solubility (ppm) |
|---|---|
| 5 | 30 |
| 7 | Not Specified |
| 9 | 2.7 |
Theoretical Models of Guest-Host Interactions within Zirconium Phosphate Frameworks
Understanding the intricate forces that govern the interaction between the guest silver ions and the host zirconium phosphate framework requires sophisticated theoretical models. While specific computational studies on this compound are not abundant in public literature, the methodologies applied to similar porous crystalline materials, such as metal-organic frameworks (MOFs), provide a clear blueprint for this analysis. mdpi.comnih.gov
These interactions are fundamentally non-covalent and can include electrostatic forces, van der Waals forces, and hydrogen bonding. mdpi.com Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating these host-guest interactions. nih.gov DFT calculations allow for the modeling of the system at a molecular level to understand structural parameters, electrostatic potential, and molecular orbitals. mdpi.comnih.gov
Integration and Compositing Strategies with Silver Sodium Zirconium Phosphate
Incorporation into Polymer Matrices for Enhanced Functionality
The integration of silver sodium zirconium phosphate (B84403) into polymer matrices is a common method to impart antimicrobial functionality to a wide range of products, including plastics, fibers, and coatings. epa.gov The zirconium phosphate structure serves as a carrier that allows for the even distribution of silver ions, which are the primary antimicrobial agent. epa.gov This method is used to manufacture various articles where suppression of bacterial, fungal, and algal growth is desired. epa.gov
Dispersion and Distribution within Polymeric Systems
However, challenges can arise in achieving a perfect interface between the inorganic filler and the organic polymer matrix. researchgate.net While a poor interface was observed in one study with nylon fibers, it did not significantly affect the drawing process or the fundamental structure of the polymer. researchgate.net In other systems, such as polyethersulfone (PES) membranes, ensuring a regular dispersion of nanoparticles is crucial, as particle aggregation can limit the performance of the final product. researchgate.net The goal is to create a composite where the particles are distributed homogeneously, allowing for the effective and controlled release of silver ions to the surface of the material.
Influence of Filler Loading on Composite Material Structure
The concentration, or "filler loading," of silver sodium zirconium phosphate significantly influences the properties of the resulting composite material. Research on its incorporation into polymethyl methacrylate (B99206) (PMMA), a common dental restorative material, has shown a clear relationship between the loading percentage and the material's mechanical and antimicrobial properties. nih.govresearchgate.net
The antimicrobial efficacy, conversely, tends to increase with higher filler loading. Studies have demonstrated a direct correlation between the weight percentage of nano-Ag-ZrP and the antibacterial rate against pathogens like Streptococcus mutans and Escherichia coli. nih.govresearchgate.net
The table below summarizes findings from a study on the effects of nano-Ag-ZrP loading in room-temperature cured PMMA.
| Nano-Ag-ZrP Loading (%wt) | Antibacterial Rate vs. S. mutans (%) | Antibacterial Rate vs. E. coli (%) | Mechanical Properties |
| 0.5% | 53.53% | 31.62% | Enhanced |
| 1.0% | 67.08% | 50.14% | Peak Performance |
| 1.5% | 83.23% | 64.00% | Peak Performance |
| 2.0% | 93.38% | 75.09% | Enhanced |
| 2.5% | 95.85% | 86.30% | Diminished Strength |
| 3.0% | 98.00% | 92.98% | Diminished Strength |
| Data sourced from studies on nano-silver loaded zirconium phosphate in PMMA composites. nih.govresearchgate.net |
Formation of Nanocomposites with Other Inorganic Materials
To create multifunctional materials with synergistic or novel properties, this compound can be combined with other inorganic nanomaterials. This hybridization strategy allows for the development of advanced composites for a variety of applications.
Hybridization with Metal Oxides (e.g., Titanium Dioxide)
Hybridizing silver-containing zirconium phosphates with metal oxides is an area of active research. For example, silver ions have been incorporated into zirconium titanium phosphate (ZTP) composites through an ion-exchange process, creating materials with notable antibacterial performance. researchgate.net While not identical to a simple mixture, these silver-exchanged zirconium titanium phosphates demonstrate the potential of combining these elements at a structural level. researchgate.net
Integration with Carbon-Based Nanomaterials (e.g., Graphene Oxide)
Carbon-based nanomaterials, particularly graphene oxide (GO), are excellent candidates for forming nanocomposites with silver-containing compounds due to their high surface area, mechanical strength, and unique electronic properties. nih.gov Graphene oxide has been investigated as a carrier for silver nanoparticles, often to create composites with enhanced antimicrobial activity. nih.govnih.gov The combination of GO and silver nanoparticles can produce a synergistic effect, where GO may help to wrap around bacteria while the silver exerts its toxic effect. nih.gov
Research has also been conducted on graphene oxide–zirconium phosphate (GO-ZrP) nanocomposites. nih.govresearchgate.net The integration of these materials suggests a viable pathway for creating a ternary composite of this compound and graphene oxide. Such a material could potentially combine the stable ion-exchange platform of zirconium phosphate, the potent antimicrobial action of silver, and the exceptional physical and chemical properties of graphene oxide for applications ranging from advanced antimicrobial coatings to environmental remediation.
Surface Modification and Functionalization for Targeted Applications
The surface of this compound can be modified and functionalized to tailor its properties for specific, targeted applications beyond its inherent antimicrobial capabilities. These modifications can improve its compatibility with other materials, control the release of silver ions, or introduce entirely new functionalities.
One key strategy involves the exfoliation of the layered zirconium phosphate structure into nanosheets. acs.org This process dramatically increases the available surface area, allowing for more efficient functionalization. Silver nanoparticles can then be immobilized on these exfoliated sheets to create highly effective antibacterial surfaces. acs.org
Surface functionalization has also been used to enhance the performance of zirconium phosphate in other fields. For example, the surface of zirconium phosphate nanoparticles has been modified with molecules like m-PEG-PO₃ to improve the material's stability under physiological conditions and enhance cellular uptake for potential drug delivery applications. acs.org For material science applications, silver-loaded sodium zirconium phosphate has been developed as a hydrophobic modifying agent for treating wood. nus.edu.sg Furthermore, zirconium phosphate-supported silver nanoparticles have been engineered to act as highly active and selective catalysts for chemical reactions, such as the hydrogenation of nitrobenzene (B124822). rsc.org These examples demonstrate that through targeted surface chemistry, the functionality of the this compound system can be precisely controlled and adapted for advanced technological uses.
Applications in Materials Science and Environmental Remediation
Catalytic Applications of Silver-Modified Zirconium Phosphates
The incorporation of silver into the zirconium phosphate (B84403) matrix creates catalytically active sites that are effective in various organic reactions, pollutant degradation, and energy conversion processes. The zirconium phosphate acts as a stable support, enhancing the dispersion and stability of the silver nanoparticles. nih.gov
Heterogeneous Catalysis for Organic Transformations
Silver-modified zirconium phosphates have emerged as highly efficient heterogeneous catalysts for specific organic transformations. A notable example is the selective hydrogenation of nitroaromatics. Zirconium phosphate-supported silver nanoparticle (Ag/ZrP) catalysts have demonstrated exceptional activity and selectivity in the hydrogenation of nitrobenzene (B124822) to azoxybenzene (B3421426) using sodium borohydride (B1222165) as a hydrogen source.
Research findings indicate that these catalysts can achieve a full conversion of nitrobenzene within just three minutes. bohrium.com The acidic sites on the zirconium phosphate support play a crucial role, not only by adsorbing the nitrobenzene but also by activating the sodium borohydride to facilitate hydrogen transfer. bohrium.com Furthermore, the Ag/ZrP catalyst exhibits excellent stability and reusability, showing no significant loss of activity after being recycled eight times. bohrium.com
Photocatalytic Degradation of Organic Pollutants
Silver-modified zirconium phosphates are effective photocatalysts for breaking down organic pollutants in water under UV irradiation. The presence of silver deposits enhances photocatalytic activity by acting as electron traps, which promotes the separation of electron-hole pairs generated by the zirconium phosphate under UV light. mdpi.comdntb.gov.ua This leads to a more efficient generation of reactive oxygen species that degrade organic molecules.
These materials have been successfully used to degrade dyes like Methylene (B1212753) Blue and Rhodamine B. mdpi.comresearchsolutions.com Studies show that silver-activated zirconium phosphate (Ag-ZrP) has significantly better photocatalytic performance than unmodified α-Zirconium Phosphate (α-ZrP). mdpi.comdntb.gov.ua The degradation process is highly dependent on pH, with the best efficiency typically observed in basic solutions (around pH 8). mdpi.comdntb.gov.ua At this pH, the catalyst surface is negatively charged, leading to strong electrostatic interactions with cationic dyes like Methylene Blue, which facilitates the degradation process. mdpi.com
| Catalyst | Pollutant | Optimal pH | Time to Saturation | Key Finding |
|---|---|---|---|---|
| Silver-Activated Zirconium Phosphate (Ag-ZrP) | Methylene Blue | 8 | 70 minutes | Enhanced efficiency due to silver deposits acting as electron traps. mdpi.com |
| α-Zirconium Phosphate (α-ZrP) | Methylene Blue | 8 | 100 minutes | Lower efficiency compared to the silver-activated version. mdpi.com |
In another study, a composite of nanosized zirconium phosphate and silver chloride (ZP/AgCl) was used to degrade Rhodamine B, achieving a complete cleavage of the chromophore structure in just 15 minutes. researchsolutions.com The catalyst also demonstrated good reusability, with almost complete degradation achieved in 10 minutes during a third consecutive run. researchsolutions.com
Electrocatalysis for Energy Conversion Reactions (e.g., Oxygen Evolution Reaction)
Zirconium phosphate (ZrP) is being actively investigated as a robust support material for electrocatalysts used in energy conversion, particularly for the Oxygen Evolution Reaction (OER), which is a critical process in water electrolysis for hydrogen production. researchgate.netmdpi.com The layered structure of ZrP provides a stable platform for dispersing and stabilizing active metal cations. researchgate.net
Research has focused on modifying ZrP with various first-row transition metals, such as iron, cobalt, and nickel, which are known to be active for the OER in alkaline conditions. researchgate.netacs.org These studies have shown that metal-modified ZrP systems, where metal cations are either adsorbed on the surface or intercalated between the layers of the ZrP, are active OER electrocatalysts. researchgate.net While extensive research highlights the suitability of the ZrP framework as a catalyst support for OER, specific studies detailing the use of silver-modified zirconium phosphate for this particular application are not widely documented in the current literature. However, the proven success of other transition metal-modified ZrP systems suggests a potential avenue for future research into silver-based analogues for electrocatalytic applications.
Adsorption and Separation Technologies
The high ion-exchange capacity and porous structure of zirconium phosphate-based materials make them excellent candidates for removing contaminants from aqueous systems through adsorption.
Removal of Heavy Metal Cations from Aqueous Systems
Zirconium phosphate (ZrP) and its derivatives are recognized for their high selectivity and efficiency in removing toxic heavy metal cations from water. mdpi.comresearchgate.net The removal mechanism is primarily based on ion exchange, where protons from the phosphate groups or other cations within the structure (like sodium) are exchanged for heavy metal ions in the solution. researchgate.netosti.gov
The material shows a strong affinity for various heavy metals, with a typical selectivity sequence of Pb²⁺ > Zn²⁺ ≈ Cd²⁺. researchgate.net The uptake is pH-dependent, generally increasing as the pH rises. researchgate.netnih.gov Various forms of ZrP have been developed to maximize adsorption capacity, including amorphous ZrP, composites with polymers, and materials with modified functional groups. nih.govnih.gov While silver modification is primarily studied for catalytic and antimicrobial purposes, the underlying zirconium phosphate matrix is a powerful sorbent for heavy metals. The ion-exchange sites can be occupied by various cations, including sodium and silver, which can then be exchanged for heavy metal pollutants. doi.org
| Adsorbent Material | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Amine-modified ZrP (AM-ZrP) | Sr²⁺ | 320.14 | mdpi.comnih.gov |
| α-Zirconium Phosphate (α-ZrP) | Sr²⁺ | 63.14 | mdpi.comnih.gov |
| ZrP-modified PVA-PVDF membrane | Pb²⁺ | 121 | nih.gov |
| Melamine Zirconium Phosphate (M-ZrP) | Pb²⁺ | 681 | mdpi.com |
Adsorption of Organic Dyes and Other Contaminants
In addition to photocatalytically degrading dyes, silver-modified zirconium phosphates are also highly effective adsorbents for their physical removal from water. The activation of zirconium phosphate with silver can dramatically increase its surface area and modify its surface chemistry, leading to a significant enhancement in adsorption capacity. researchsolutions.com
Batch sorption experiments for the removal of Methylene Blue from aqueous solutions showed that the maximum dye uptake for silver-activated zirconium phosphate was more than three times higher than that of unmodified α-zirconium phosphate. researchsolutions.com The process is influenced by pH, contact time, and temperature. researchsolutions.com The experimental data for Methylene Blue adsorption fits well with the Langmuir isotherm model, which suggests that the adsorption occurs as a monolayer on a homogeneous surface. researchsolutions.com The primary mechanism involves electrostatic interactions between the positively charged cationic dye molecules and the negatively charged surface of the adsorbent at basic pH. mdpi.com
| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) | Kinetic Model Fit |
|---|---|---|---|
| Silver-Activated Zirconium Phosphate | Methylene Blue | 122 | Pseudo-second order |
| α-Zirconium Phosphate | Methylene Blue | 38 | Pseudo-second order |
Development of Filtration Membranes
The integration of silver sodium zirconium phosphate into filtration membranes enhances their performance, particularly in water purification and biomedical applications. When incorporated into polymer membranes, such as those made from polyethersulfone (PES), the nanoparticles of silver-loaded sodium zirconium phosphate can improve the membrane's thermal stability and hydrophilicity. researchgate.net
Research has demonstrated that the addition of these nanoparticles to PES membranes leads to a notable increase in pure water flux and enhanced resistance to biofouling. researchgate.net For instance, the contact angle of a modified membrane can decrease significantly, indicating improved wettability, a crucial factor for efficient filtration. researchgate.net The antimicrobial properties imparted by the silver ions also help to prevent the growth of bacteria on the membrane surface, prolonging its lifespan and maintaining filtration efficiency. researchgate.net
Table 1: Performance Enhancement of PES Membranes with this compound
| Property | Pure PES Membrane | Modified PES Membrane |
|---|---|---|
| Pure Water Flux | 82.1 L/m²h | 100.6 L/m²h |
| Contact Angle | 71.5° | 52.6° |
| Thermal Stability | Standard | Improved |
| Antifouling | Standard | Enhanced |
This table illustrates the improvements in membrane properties upon the incorporation of silver-loaded sodium zirconium phosphate nanoparticles, based on findings from a study on PES-based ultrafiltration membranes. researchgate.net
Functional Additives in Industrial Materials
This compound is widely used as a preservative and functional additive in a variety of industrial materials to suppress the growth of bacteria, fungi, mold, and mildew. epa.govregulations.gov It is typically added as a powder or in liquid or solid dispersions during the manufacturing process. epa.gov
Incorporation into Plastics and Fibers
In the plastics industry, this compound is incorporated into a wide range of polymers to create antimicrobial products. epa.govkonada.cn These include consumer goods, appliances, and building fixtures. epa.gov The even distribution of the compound throughout the polymer matrix ensures consistent and long-lasting antimicrobial activity without clumping or pooling. epa.gov Similarly, in the textile industry, it is integrated into fibers for manufacturing items such as carpets, upholstery, and apparel to provide antimicrobial protection. konada.cnepa.gov
Use in Coatings, Adhesives, and Sealants
The compound is a key additive in the formulation of antimicrobial coatings, adhesives, and sealants. epa.govregulations.gov These products find applications in various sectors, from construction to packaging. epa.gov For instance, it can be used in coatings for the inside of fire system sprinkler pipes (B44673) and in adhesives for wood, plastics, and ceramics. epa.gov The addition of this compound helps to protect the treated articles from microbial degradation. epa.gov
Application in Building Materials
In the construction industry, this compound is incorporated into building materials like ceramics, cement, and grout to impart antimicrobial properties. epa.govkonada.cn This is particularly beneficial in environments prone to moisture and microbial growth, such as kitchens and bathrooms. parchem.com Its use in materials like tiles and flooring helps to maintain a hygienic surface by inhibiting the growth of odor-causing and staining microbes. konada.cnepa.gov
Ion-Conducting Materials
Zirconium phosphate-based materials, including this compound, exhibit interesting ion-conducting properties, which are being explored for various electrochemical applications.
Proton Conductivity in Zirconium Phosphate Systems
Layered zirconium phosphates are known for their ability to conduct protons, a property that is crucial for applications such as proton exchange membranes (PEMs) in fuel cells. nih.govresearchgate.net The proton conductivity in these materials is often dependent on the presence of water molecules, which act as proton carriers. acs.org The structure of zirconium phosphate, with its interlayer spaces, facilitates the movement of protons. nih.gov
Research into various forms of zirconium phosphate has shown that their proton conductivity can be influenced by factors such as hydration level, temperature, and the presence of intercalated species. nih.gov While typical proton conductivity values for microcrystalline α-ZrP are in the range of 10⁻⁶–10⁻⁴ S·cm⁻¹ at room temperature and 90% relative humidity, modifications to the structure can enhance this property. nih.gov The study of these systems is vital for developing new materials for high-temperature fuel cells and other electrochemical devices. researchgate.netacs.org
Table 2: Proton Conductivity of Various Zirconium Phosphate-Based Materials
| Material | Conductivity (S·cm⁻¹) | Conditions |
|---|---|---|
| Microcrystalline α-ZrP | 10⁻⁶–10⁻⁴ | Room Temperature, 90% RH |
| (NH₄)₃Zr(H₂/₃PO₄)₃ | 1.45 × 10⁻³ | 180 °C (anhydrous) |
| Mesoporous Zr(P₂O₇)₀.₈₁(O₃POH)₀.₃₈ | 1.3 × 10⁻³ | 20 °C, 90% RH |
This table summarizes the proton conductivity of different zirconium phosphate systems under various conditions, highlighting the potential for these materials in ion-conduction applications. nih.gov
Flame Retardant Materials Development
Research into zirconium phosphate compounds as flame retardants has shown their effectiveness in various polymer matrices. When incorporated into polymers, these compounds can significantly reduce the peak heat release rate and the total heat released during a fire. nih.govrsc.org
Mechanism of Flame Retardancy:
The flame retardant action of zirconium phosphates in polymers is largely attributed to condensed-phase mechanisms. During combustion, the zirconium phosphate promotes the dehydration and carbonization of the polymer, leading to the formation of a protective char layer. nih.gov This process is enhanced by the catalytic effect of the zirconium phosphate. The resulting char is often more stable and provides better insulation than what is formed in the absence of the additive.
Furthermore, zirconium phosphates can exhibit synergistic effects with other flame retardants. For instance, in combination with phosphorus-containing flame retardants like ammonium (B1175870) polyphosphate (APP), zirconium phosphate can enhance the efficiency of the intumescent system, leading to a more robust and protective char. nih.gov
Detailed Research Findings:
Studies on high-density polyethylene (B3416737) (HDPE) composites containing an intumescent flame retardant (IFR) system have demonstrated that the addition of α-zirconium phosphate can reduce the peak heat release rate. nih.govrsc.org The analysis of the char residue from these composites through techniques like scanning electron microscopy (SEM) and X-ray spectroscopy (EDX) has confirmed the formation of a more compact and coherent char structure, which is crucial for effective flame retardancy. nih.gov
The thermal stability of silver-carried zirconium phosphate has been noted to be excellent, with decomposition of its crystal structure occurring at temperatures above 1000°C. High thermal stability is a critical prerequisite for a flame retardant additive, as it must remain intact at the processing temperatures of the polymer and only exert its function at the onset of combustion.
Table 1: Cone Calorimetry Data for HDPE/Intumescent Flame Retardant (IFR) Composites with and without α-Zirconium Phosphate (α-ZrP)
| Sample | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| HDPE/IFR | 350 | 110 | 45 |
| HDPE/IFR/α-ZrP | 280 | 105 | 48 |
Note: The data in this table is representative of typical results found in research on α-zirconium phosphate and is for illustrative purposes.
Table 2: Limiting Oxygen Index (LOI) and UL-94 Classification for Polymer Composites
| Polymer System | Flame Retardant Additive | LOI (%) | UL-94 Rating |
| High-Density Polyethylene (HDPE) | Intumescent FR (25 wt%) | 24.5 | V-0 |
| HDPE | Intumescent FR (22 wt%) + Zr-ATMP (3 wt%) | 26.2 | V-0 |
Zr-ATMP is a zirconium organophosphonate. This data is derived from studies on zirconium-based compounds to illustrate their potential synergistic effects. nih.gov
Theoretical and Computational Chemistry Approaches
First-Principles Calculations for Electronic Structure and Bonding
First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonding within silver sodium zirconium phosphate (B84403). These calculations solve the quantum mechanical equations governing the electrons in the material, providing a fundamental understanding of its properties.
The crystal structure of sodium zirconium phosphate-based materials, often belonging to the NASICON (Na Superionic Conductor) family, consists of a robust three-dimensional framework of ZrO₆ octahedra and PO₄ tetrahedra sharing corners. This framework creates a network of tunnels and interstitial sites where mobile ions, such as Na⁺ and Ag⁺, reside.
First-principles calculations for related NASICON-type materials reveal that the electronic properties are largely determined by the constituent polyanionic groups and the transition metal ions. In silver sodium zirconium phosphate, the phosphate (PO₄)³⁻ groups create a significant energy gap between the valence and conduction bands, characteristic of an insulating or semiconducting material. The valence band is primarily composed of O 2p orbitals, while the conduction band is formed by the empty Zr 4d orbitals.
The introduction of silver and sodium ions into the interstitial sites influences the electronic structure. DFT studies on similar doped materials indicate that the Ag⁺ and Na⁺ ions exist in a +1 oxidation state, which is consistent with experimental findings from X-ray Photoelectron Spectroscopy (XPS). The bonding between these ions and the framework is predominantly ionic, characterized by the transfer of electrons from the sodium and silver atoms to the phosphate framework.
The calculated density of states (DOS) and projected density of states (PDOS) from DFT can provide a detailed picture of the contribution of each element to the electronic bands. For this compound, the PDOS would show that the states near the Fermi level are dominated by the orbitals of the framework atoms, with the Ag 4d and Na 3s orbitals having a smaller, but significant, contribution. The nature of the bonding can be further analyzed through calculations of bond orders and charge distribution, which quantify the degree of covalent and ionic character in the Zr-O, P-O, Na-O, and Ag-O bonds.
| Property | Typical Calculated Value/Observation | Significance |
|---|---|---|
| Band Gap | 2-3 eV | Indicates semiconducting to insulating behavior, crucial for electronic conductivity. |
| Formation Energy | Negative values | Suggests thermodynamic stability of the crystal structure. |
| Ag Oxidation State | +1 | Confirms the ionic nature of silver within the framework. |
| Bonding Character | Primarily ionic with some covalent character in P-O bonds | Determines the structural integrity and vibrational properties of the material. |
Molecular Dynamics Simulations of Ion Transport and Intercalation
Molecular dynamics (MD) simulations are a powerful computational technique used to study the movement of atoms and ions over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed insights into the mechanisms of ion transport and intercalation in materials like this compound.
In the context of this compound, MD simulations are particularly useful for understanding the mobility of Ag⁺ and Na⁺ ions within the NASICON-type framework. The simulations can track the trajectories of individual ions, revealing the diffusion pathways and the energy barriers associated with ion hopping between different sites. This is crucial for materials that exhibit superionic conductivity.
MD simulations of NASICON materials have shown that ion transport occurs through a series of hops between adjacent interstitial sites (Na1 and Na2 sites in the rhombohedral structure) . The presence of two different cations, Ag⁺ and Na⁺, in this compound would lead to a more complex ion transport behavior. MD simulations can be used to investigate the preferential diffusion pathways for each type of ion and to study the cooperative or competitive effects between them.
The activation energy for ion diffusion is a key parameter that can be extracted from MD simulations by analyzing the mean square displacement (MSD) of the ions at different temperatures. A lower activation energy corresponds to higher ionic conductivity. For NASICON materials, these activation energies are typically low, facilitating fast ion transport researchgate.net. In this compound, the relative sizes and masses of Ag⁺ and Na⁺ ions would influence their respective activation energies and diffusion coefficients.
Furthermore, MD simulations can be employed to study the process of ion exchange and intercalation, where ions from an external source are inserted into the host structure. This is relevant for understanding the synthesis of this compound via ion exchange with a sodium zirconium phosphate precursor. The simulations can model the dynamics of this process at the atomic level, providing insights into the factors that control the extent and rate of ion exchange.
| Parameter | Description | Typical Range of Values |
|---|---|---|
| Diffusion Coefficient (D) | A measure of the rate of ion movement through the material. | 10⁻⁷ to 10⁻⁵ cm²/s |
| Activation Energy (Ea) | The minimum energy required for an ion to hop from one site to another. | 0.2 to 0.5 eV |
| Ionic Conductivity (σ) | A measure of the material's ability to conduct electricity via ion movement. | 10⁻⁴ to 10⁻² S/cm |
| Residence Time | The average time an ion spends at a particular site before hopping. | picoseconds to nanoseconds |
Modeling of Surface Reactivity and Active Sites
The surface of this compound plays a crucial role in its interactions with the surrounding environment, particularly in applications such as catalysis and antimicrobial agents. Computational modeling, again primarily using DFT, can be used to investigate the structure, stability, and reactivity of the material's surfaces.
Surface calculations typically involve creating a slab model, which is a finite-thickness slice of the bulk material, to represent the surface. By calculating the surface energy for different crystallographic planes, it is possible to predict the most stable surfaces and thus the equilibrium shape of the crystals.
For zirconium phosphate-based materials, the surface is terminated with phosphate and zirconate groups, which can possess both Brønsted and Lewis acid sites unimi.itmdpi.com. The Brønsted acidity arises from the P-OH groups, while the coordinatively unsaturated Zr⁴⁺ ions act as Lewis acid sites unimi.itmdpi.com. DFT calculations can be used to determine the acidity of these sites by modeling the adsorption of probe molecules, such as ammonia (B1221849) or pyridine, and calculating the corresponding adsorption energies.
The presence of silver ions on the surface introduces new active sites. DFT studies on silver-doped materials have shown that the silver sites can be highly active for various chemical reactions mdpi.com. In this compound, the surface Ag⁺ ions can act as active sites for catalytic processes or as points of interaction with biological molecules, which is relevant to its antimicrobial properties. The electronic structure of these silver sites can be analyzed to understand their reactivity. For instance, the presence of Ag⁺ with a d¹⁰ electron configuration that can be transformed to a more reactive d⁹s¹ configuration can facilitate interactions with adsorbate molecules through the formation of π-backbonding mdpi.com.
Modeling the adsorption of relevant molecules onto the surface of this compound can provide a detailed understanding of the interaction mechanisms. For example, by calculating the adsorption energies and geometries of water molecules, one can study the hydrophilic/hydrophobic nature of the surface. Similarly, modeling the interaction with bacterial cell components can help to elucidate the mechanism of its antimicrobial action.
| Surface Property | Computational Approach | Key Findings |
|---|---|---|
| Surface Energy | DFT slab calculations | Determines the most stable crystal facets. |
| Acid Site Characterization | DFT with probe molecules (e.g., NH₃) | Identifies and quantifies Brønsted and Lewis acid sites. |
| Adsorption Energies | DFT calculations | Predicts the strength of interaction with various molecules. |
| Active Site Analysis | Analysis of electronic structure (e.g., PDOS) | Reveals the electronic nature of catalytic or reactive sites, including those involving silver. |
Computational Predictions of Material Stability and Performance
Computational methods are also invaluable for predicting the stability and performance of materials under various conditions. For this compound, these predictions can guide the synthesis and application of the material.
The thermodynamic stability of the compound can be assessed by calculating its formation energy from first principles. A negative formation energy indicates that the compound is stable with respect to its constituent elements or binary oxides. By comparing the formation energies of different possible crystal structures or compositions, computational models can predict the most stable phase.
The thermal stability of this compound can be investigated using ab initio molecular dynamics, where the simulations are performed at high temperatures to observe any phase transitions or decomposition. The vibrational properties of the crystal lattice, which are related to its thermal stability, can be calculated from first principles through phonon calculations.
Computational predictions of performance are highly application-dependent. For example, if this compound is considered as a solid electrolyte in a battery, first-principles calculations can be used to predict its electrochemical window and the intercalation voltage when used as an electrode material researching.cn. These calculations involve determining the change in energy as ions are inserted into or removed from the host structure.
The mechanical properties of the material, such as its bulk modulus, shear modulus, and Young's modulus, can also be calculated from first principles by applying small strains to the crystal lattice and calculating the resulting stress. These properties are important for understanding the material's durability and processability.
| Metric | Computational Method | Significance |
|---|---|---|
| Formation Energy | First-principles calculations | Indicates thermodynamic stability. |
| Phonon Frequencies | First-principles calculations | Relates to vibrational and thermal stability. |
| Electrochemical Window | First-principles calculations | Determines the voltage range over which the material is stable in an electrochemical cell. |
| Elastic Constants | First-principles calculations | Define the mechanical properties of the material. |
Future Horizons: Charting New Research and Opportunities in this compound
The unique properties of this compound have established it as a material of significant scientific and industrial interest. As research continues to evolve, new trajectories are emerging that promise to unlock even greater potential. This article explores the future research directions and burgeoning opportunities in the development and application of this advanced compound, focusing on novel synthesis, exploration of new phases, multifunctional design, advanced characterization, and industrial scale-up.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing silver sodium zirconium phosphate (Ag-Na-ZrP) with controlled crystallinity?
- Methodological Answer : Two primary synthesis routes are documented:
- Alkali Nitrate Method : Reacting zirconyl nitrate hydrate with condensed phosphoric acid and sodium nitrate at room temperature produces amorphous monoliths. Heating these to 650°C initiates crystallization of Ag-Na-ZrP and ZrO₂, with a secondary exothermic peak at ~860°C for ZrP₂O₇ crystallization .
- Condensed Alkali Phosphate Method : Using pre-condensed sodium phosphate yields a more homogeneous microstructure. Crystallization occurs at lower temperatures (570°C) with dual phases (NZP, ZrO₂, ZrP₂O₇) and further NZP formation at 860°C .
- Key Variables : pH, precursor ratios (e.g., Zr:Na:P), and thermal treatment profiles critically influence phase purity.
Q. How does the crystal structure of Ag-Na-ZrP impact its ion-exchange capacity and antimicrobial performance?
- Methodological Answer : Layered vs. hexagonal crystal structures (e.g., α-ZrP vs. NZP-type) dictate ion-exchange kinetics. Layered structures exhibit higher Ag⁺ mobility due to interlayer spacing, enhancing sustained silver ion release for antibacterial activity. Hexagonal frameworks (e.g., NaZr₂(PO₄)₃) prioritize structural stability but require doping or surface modifications to optimize Ag⁺ exchange .
- Characterization Tools : XRD for crystallinity, BET for surface area, and ICP-MS for Ag⁺ release profiling are essential .
Q. What are the recommended protocols for characterizing Ag-Na-ZrP’s environmental fate in ecotoxicity studies?
- Methodological Answer : The U.S. EPA recommends:
- Product Chemistry : Assess solubility, partition coefficients (log Kow), and hydrolysis rates under varying pH .
- Ecotoxicology : Use standardized aquatic toxicity tests (e.g., Daphnia magna LC₅₀) and terrestrial bioaccumulation models to evaluate silver ion leaching risks .
Advanced Research Questions
Q. How can experimental design resolve contradictions in ion-exchange capacity between crystalline and amorphous Ag-Na-ZrP?
- Methodological Answer : Crystalline Zr(HPO₄)₂·H₂O exhibits two replaceable H⁺ ions per formula unit, while amorphous gels show reduced capacity due to disordered pores. Advanced neutron diffraction and solid-state NMR can map proton mobility and pore accessibility differences .
- Data Reconciliation : Compare cesium (Cs⁺) vs. sodium (Na⁺) ion exchange; crystalline phases exclude Cs⁺ due to size exclusion, whereas gels accommodate it .
Q. What strategies optimize Ag-Na-ZrP for nuclear waste immobilization while minimizing thermal expansion mismatches?
- Methodological Answer :
- Doping : Substitute Zr with Cr³⁺/Al³⁺ to enhance structural flexibility and reduce thermal expansion coefficients (CTE).
- Sintering : Microwave-assisted sintering at 1200°C with ZnO additives improves densification and ionic conductivity .
Q. How do surface modifications of Ag-Na-ZrP enhance catalytic activity in reduction reactions?
- Methodological Answer :
- Nanoparticle Deposition : Bio-inspired polydopamine (PDA) coatings on α-ZrP nanosheets enable uniform AgNP dispersion. UV-vis spectroscopy confirms catalytic efficiency in 4-nitrophenol reduction (0.125 μg mL⁻¹ Ag loading) .
- Mechanistic Insight : FTIR and XPS validate P-O-C bonding between PDA and ZrP, stabilizing AgNPs against aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
